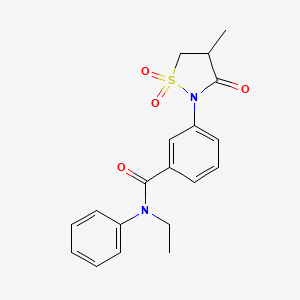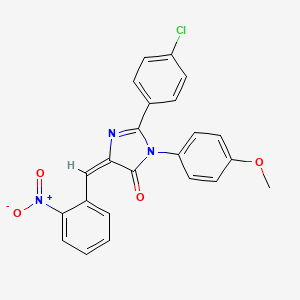![molecular formula C16H16BrClN2O2 B4961792 methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate, commonly known as Mecamylamine, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor (nAChR) antagonists. It is a non-competitive blocker of the nAChR, which is a type of receptor found in the central and peripheral nervous systems. Mecamylamine has been used in scientific research to investigate the physiological and biochemical effects of nAChR blockade.
作用機序
Mecamylamine acts as a non-competitive antagonist of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the ion channel activity of the receptor, leading to a decrease in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Mecamylamine has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is associated with addiction and reward. It has also been shown to decrease the release of serotonin and norepinephrine, which are involved in mood regulation and pain perception.
実験室実験の利点と制限
One of the advantages of using Mecamylamine in lab experiments is that it is a selective and potent methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate antagonist. It has been shown to have minimal off-target effects, which makes it a useful tool for investigating the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in various physiological and biochemical processes. However, one of the limitations of using Mecamylamine is that it has a short half-life, which can make it difficult to achieve and maintain steady-state concentrations in vivo.
将来の方向性
There are several future directions for the use of Mecamylamine in scientific research. One area of interest is the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Mecamylamine has been shown to have neuroprotective effects in animal models of these diseases, which suggests that it may have therapeutic potential. Another area of interest is the use of Mecamylamine in combination with other drugs to enhance their therapeutic efficacy. For example, it has been shown to enhance the effects of antidepressant drugs in animal models of depression.
合成法
The synthesis of Mecamylamine involves the reaction of 2-amino-5-bromobenzyl chloride and 2-chlorobenzylamine with glycine methyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
Mecamylamine has been used in scientific research to investigate the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in various physiological and biochemical processes. It has been shown to be effective in blocking the effects of nicotine on the brain, which has led to its use in studies of addiction and withdrawal. Mecamylamine has also been used to investigate the role of methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate in pain perception, cognition, and memory.
特性
IUPAC Name |
methyl 2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-22-15(21)9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)19/h2-8,16,20H,9,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRPDHENBJQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B4961711.png)
![2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4961713.png)
![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4961719.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4961720.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4961721.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
